molecular formula C10H6Cl2O B146590 2,4-Dichloro-1-naphthol CAS No. 2050-76-2

2,4-Dichloro-1-naphthol

Cat. No.: B146590
CAS No.: 2050-76-2
M. Wt: 213.06 g/mol
InChI Key: HVLJEMXDXOTWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-naphthol is an organic compound with the molecular formula C10H6Cl2O. It is characterized by the presence of two chlorine atoms attached to a naphthol ring. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties .

Mechanism of Action

Target of Action

It’s known that this compound has strong antimicrobial and antifungal properties , suggesting that it likely interacts with biological targets essential for the growth and survival of microorganisms.

Mode of Action

Given its antimicrobial and antifungal properties , it may disrupt essential biological processes in these organisms, such as cell wall synthesis, protein production, or DNA replication

Biochemical Pathways

Its broad antimicrobial and antifungal activity suggests that it likely impacts multiple pathways crucial for the survival and proliferation of these organisms .

Result of Action

2,4-Dichloro-1-naphthol exhibits potent antimicrobial and antifungal effects This suggests that its action results in the inhibition of growth or killing of susceptible microorganisms

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents like ether, chloroform, and dichloromethane may affect its distribution and efficacy in different environments. Additionally, its stability under light could impact its effectiveness in outdoor applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-1-naphthol can be synthesized from 1-naphthol through a chlorination reactionThe reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride, under controlled conditions to ensure selective chlorination .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-1-naphthol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dibromo-1-naphthol
  • 2,4-Dichlorophenol
  • 4-Chloro-1-naphthol

Comparison: 2,4-Dichloro-1-naphthol is unique due to its specific substitution pattern on the naphthol ring, which imparts distinct chemical and biological properties. Compared to 2,4-Dibromo-1-naphthol, it is less reactive but more stable under certain conditions. When compared to 2,4-Dichlorophenol, it exhibits different reactivity due to the naphthol backbone. 4-Chloro-1-naphthol, with only one chlorine atom, shows different substitution and reactivity patterns .

Properties

IUPAC Name

2,4-dichloronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLJEMXDXOTWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062141
Record name 2,4-Dichloro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2,4-Dichloro-1-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19463
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000203 [mmHg]
Record name 2,4-Dichloro-1-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19463
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2050-76-2
Record name 2,4-Dichloro-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenol, 2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-1-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenol, 2,4-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dichloro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLORONAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P44B2Y7RIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-1-naphthol
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-1-naphthol
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-1-naphthol
Reactant of Route 4
2,4-Dichloro-1-naphthol
Reactant of Route 5
2,4-Dichloro-1-naphthol
Reactant of Route 6
2,4-Dichloro-1-naphthol
Customer
Q & A

Q1: What is the impact of 2,4-Dichloro-1-naphthol on biological systems?

A1: Studies show that this compound exhibits toxic effects on Drosophila melanogaster (fruit flies). Exposure to this compound prolonged the development rate of fruit fly eggs and significantly impacted their viability, ultimately leading to death in many cases. [] The estimated lethal concentration for 50% of the population was determined to be 30 mg per 100 mL of food medium. [] The study suggests that the compound may interfere with crucial developmental processes, particularly those related to pupal development and emergence. []

Q2: How does the solubility of this compound vary under different conditions?

A2: Research indicates that this compound exhibits varying solubility in supercritical carbon dioxide depending on temperature and pressure. [] At a constant temperature, the solubility of the compound increases as pressure rises. [] This finding suggests that supercritical carbon dioxide could be a viable medium for extracting or purifying this compound.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, research describes a synthesis pathway for this compound involving the chlorination of acetoxynaphthalenes. [] This process leads to the formation of chlorinated intermediates, which can undergo dehydrochlorination and further chlorination to yield this compound. [] This alternative synthesis route provides valuable insights into the reactivity of naphthalene derivatives and highlights potential avenues for synthesizing structurally similar compounds.

Q4: Can this compound contribute to the formation of environmentally persistent free radicals (EPFRs)?

A4: Yes, studies demonstrate that this compound can act as a precursor for EPFR formation in the presence of metal oxides. [] Different metal oxides, including CuO, Al2O3, ZnO, and NiO, were found to catalyze the formation of distinct EPFR species. [] Notably, Al2O3 exhibited the highest catalytic activity, resulting in the formation of EPFRs with extended lifetimes exceeding 100 days. [] This research underscores the potential environmental risks associated with this compound and highlights the need for proper management and disposal of this compound to minimize its potential impact on ecosystems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.